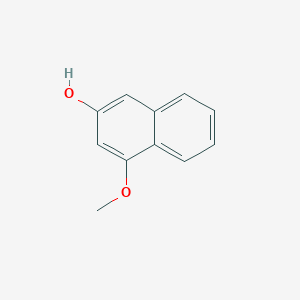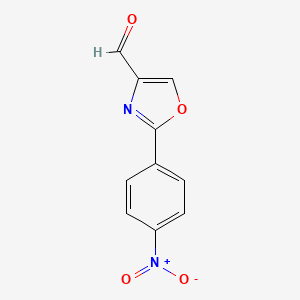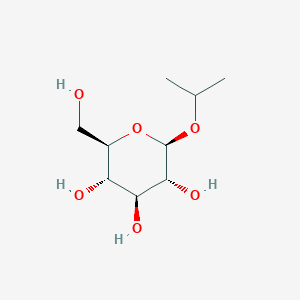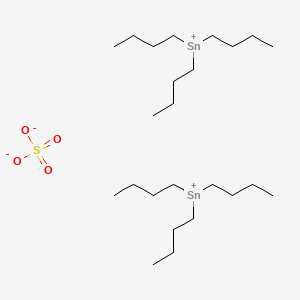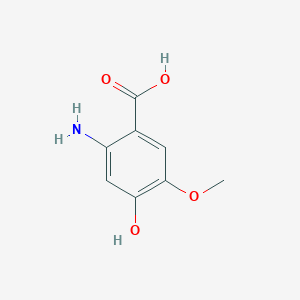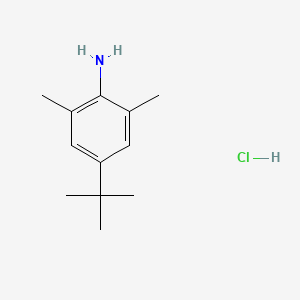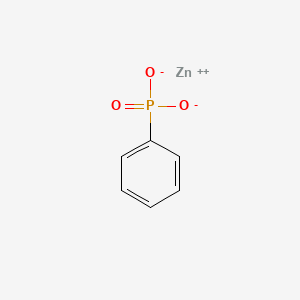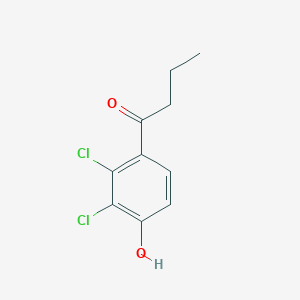![molecular formula C14H9ClO2 B1611062 2-氯代二苯并[b,f]氧杂环庚-10(11H)-酮 CAS No. 55595-54-5](/img/structure/B1611062.png)
2-氯代二苯并[b,f]氧杂环庚-10(11H)-酮
描述
2-Chlorodibenzo[b,f]oxepin-10(11h)-one, also known as 2-CDBO, is a synthetic organic compound belonging to the oxepin family. This compound has a wide range of applications in the fields of chemistry and biochemistry due to its ability to act as a ligand and its ability to form stable complexes with transition metal ions. It is also known for its use in the synthesis of other compounds and for its potential therapeutic applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 2-CDBO.
科学研究应用
抗抑郁和抗焦虑特性
二苯并[b,f]氧杂环庚骨架,包括 2-氯代二苯并[b,f]氧杂环庚-10(11H)-酮等化合物,已被证实具有重要的生物活性。 据报道,这些化合物具有抗抑郁和抗焦虑特性,使其成为开发用于治疗情绪障碍的新型治疗剂的潜在候选药物 .
抗精神病作用
研究还表明,二苯并氧杂环庚可能具有抗精神病作用。 这为它们在精神病管理中的应用开辟了途径,特别是在精神分裂症等疾病中 .
血管紧张素 II 受体拮抗剂
二苯并氧杂环庚衍生物因其作为血管紧张素 II 受体拮抗剂的作用而受到关注。 这种应用对于开发治疗高血压和其他心血管疾病的药物至关重要 .
抗炎活性
二苯并氧杂环庚的抗炎特性表明它们可用于制造抗炎药物。 这对于关节炎等慢性炎症性疾病可能特别有利 .
抗分枝杆菌和抗疟活性
一些二苯并氧杂环庚是从植物中分离出来的,并已显示出强大的抗分枝杆菌和抗疟活性。 这些化合物可能导致治疗结核病和疟疾等传染病的新疗法 .
抗癌特性
某些二苯并氧杂环庚已显示出对几种人类癌细胞系具有显著的生长抑制活性。 这表明它们在癌症治疗中的潜在应用,特别是在开发化学治疗剂方面 .
有机电子学
二苯并氧杂环庚,包括 2-氯代二苯并[b,f]氧杂环庚-10(11H)-酮,因其光电特性而受到研究。 它们被认为可用于有机电子学,特别是在开发用于有机发光二极管 (OLED)、有机场效应晶体管 (OFET) 和有机光伏 (OPV) 等应用的有机半导体方面 .
神经退行性疾病治疗
有证据表明,二苯并氧杂环庚可能具有神经保护特性,这可能对治疗神经退行性疾病有益。 这种应用对于阿尔茨海默病和帕金森病等疾病尤其重要 .
属性
IUPAC Name |
3-chloro-5H-benzo[b][1]benzoxepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO2/c15-10-5-6-13-9(7-10)8-12(16)11-3-1-2-4-14(11)17-13/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSWQJUBLYOJBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OC3=CC=CC=C3C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509339 | |
| Record name | 2-Chlorodibenzo[b,f]oxepin-10(11H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55595-54-5 | |
| Record name | 2-Chlorodibenzo[b,f]oxepin-10(11H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Hexyl-2-[(1E,3Z)-3-(3-hexyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B1610980.png)
